AP 811

Description

Propriétés

Numéro CAS |

124833-45-0 |

|---|---|

Formule moléculaire |

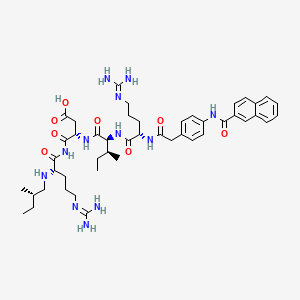

C46H66N12O8 |

Poids moléculaire |

915.1 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-methylbutyl]amino]pentanoyl]amino]-3-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C46H66N12O8/c1-5-27(3)26-53-34(13-9-21-51-45(47)48)41(63)58-43(65)36(25-38(60)61)56-44(66)39(28(4)6-2)57-42(64)35(14-10-22-52-46(49)50)55-37(59)23-29-15-19-33(20-16-29)54-40(62)32-18-17-30-11-7-8-12-31(30)24-32/h7-8,11-12,15-20,24,27-28,34-36,39,53H,5-6,9-10,13-14,21-23,25-26H2,1-4H3,(H,54,62)(H,55,59)(H,56,66)(H,57,64)(H,60,61)(H4,47,48,51)(H4,49,50,52)(H,58,63,65)/t27-,28-,34-,35-,36-,39-/m0/s1 |

Clé InChI |

CWKUICQDCFQXIS-OCFLPWLCSA-N |

SMILES isomérique |

CC[C@H](C)CN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

SMILES canonique |

CCC(C)CNC(CCCN=C(N)N)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Apparence |

Solid powder |

Autres numéros CAS |

124833-45-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AP 811 |

Origine du produit |

United States |

Foundational & Exploratory

AP 811: A High-Affinity Ligand for the Natriuretic Peptide Receptor-C (NPR-C)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AP 811 is a potent and highly selective synthetic peptide that acts as a ligand for the Natriuretic Peptide Receptor-C (NPR-C), also known as the atrial natriuretic peptide clearance receptor (ANP-CR). With a high binding affinity in the nanomolar range, this compound has become a critical tool for elucidating the physiological and pathophysiological roles of NPR-C. This document provides a comprehensive overview of the binding characteristics of this compound to NPR-C, details on its mechanism of action, and outlines the experimental methodologies used to characterize this interaction.

Introduction to this compound and NPR-C

The natriuretic peptide system plays a crucial role in cardiovascular and metabolic homeostasis. This system comprises three main receptors: NPR-A, NPR-B, and NPR-C. While NPR-A and NPR-B are guanylyl cyclase-coupled receptors that mediate the biological effects of natriuretic peptides, NPR-C is primarily known for its role in clearing these peptides from circulation.[1][2][3] However, emerging evidence suggests that NPR-C also possesses its own signaling capabilities, often through coupling to inhibitory G proteins (Gi), which can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5]

This compound is a derivative of the Phe8-Ile15 region of the atrial natriuretic peptide (ANP) and represents one of the smallest linear ligands for natriuretic peptide receptors.[4] Its high affinity and selectivity for NPR-C make it an invaluable pharmacological tool for studying the specific functions of this receptor, distinguishing its effects from those of NPR-A and NPR-B.

Quantitative Binding Affinity of this compound for NPR-C

Multiple studies have consistently demonstrated the high binding affinity of this compound for the NPR-C receptor. The affinity is typically reported with a dissociation constant (Ki) in the low nanomolar to high picomolar range, highlighting a strong and specific interaction.

| Ligand | Receptor | Binding Affinity (Ki) | Selectivity | Reference |

| This compound | NPR-C (ANP-CR) | 0.48 nM | >20,000-fold vs. NPR-1 | [6] |

| This compound | NPR-C (ANP-CR) | 0.45 nM | >20,000-fold vs. NPR-1 | [7] |

This high degree of selectivity is crucial for researchers aiming to isolate the effects of NPR-C modulation without confounding activities at other natriuretic peptide receptors.

Mechanism of Action and Signaling Pathways

This compound is characterized as a selective antagonist of the NPR-C receptor.[6][7] By binding to NPR-C, this compound can modulate various downstream signaling events. For instance, it has been shown to abolish the enhanced cardiomyocyte proliferation induced by low concentrations of ANP.[6] Furthermore, this compound inhibits ANP-stimulated Na+/K+ pump activity in ventricular cardiomyocytes.[7] In some contexts, particularly in relation to itch transmission, this compound has been used to pharmacologically inhibit NPR-C, thereby reducing BNP-facilitated histamine itch.[1] An older study also described AP-811 as a strong agonist for the ANP-C receptor, suggesting that its functional effect may be context-dependent.[4]

Signaling Pathway of NPR-C Modulation by this compound

The binding of a ligand like a natriuretic peptide to NPR-C can activate an associated inhibitory G-protein (Gi). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). As an antagonist, this compound would block this process.

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of this compound to NPR-C typically involve competitive binding assays. While the full, detailed protocols from the original publications are not provided here, the general methodology can be outlined.

Competitive Radioligand Binding Assay

This is a common method to determine the binding affinity of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the NPR-C receptor.

Materials:

-

Cell membranes or purified NPR-C receptor preparations.

-

Radiolabeled ligand with known affinity for NPR-C (e.g., [125I]-ANP).[8]

-

Unlabeled competitor ligand (this compound) at various concentrations.

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

General Procedure:

-

Incubation: A constant concentration of the radiolabeled ligand and the receptor preparation are incubated with varying concentrations of the unlabeled competitor, this compound.

-

Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes (and thus the receptors) while allowing the unbound ligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This corresponds to the amount of radioligand bound to the receptor.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the unlabeled competitor (this compound). A sigmoidal competition curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Applications in Research and Drug Development

The high affinity and selectivity of this compound make it a valuable tool for:

-

Target Validation: Investigating the role of NPR-C in various physiological and pathological processes, such as cardiovascular regulation, obesity, and pain perception.[1][9]

-

Drug Discovery: Serving as a reference compound in screening assays to identify novel NPR-C ligands.

-

Functional Studies: Differentiating the functions of NPR-C from those of NPR-A and NPR-B in cellular and in vivo models.

Conclusion

This compound is a well-characterized, high-affinity, and selective antagonist for the NPR-C receptor. Its utility in dissecting the complex biology of the natriuretic peptide system is well-established. The quantitative binding data and understanding of its mechanism of action provide a solid foundation for its use in both basic research and preclinical drug development aimed at modulating the NPR-C pathway.

References

- 1. elifesciences.org [elifesciences.org]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. AP-811, a novel ANP-C receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Dendroaspis natriuretic peptide binds to the natriuretic peptide clearance receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of AP-811 in Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-811 is a selective antagonist of the Natriuretic Peptide Receptor-C (NPR-C), a key regulator of metabolic processes within adipose tissue. This technical guide elucidates the core mechanism of action of AP-811, focusing on its impact on white adipose tissue (WAT). By inhibiting NPR-C, AP-811 triggers a cascade of molecular events that lead to a reduction in adipose tissue mass and an enhancement of its thermogenic capacity. This is primarily achieved through the upregulation of critical proteins involved in mitochondrial biogenesis and function, including Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α) and Uncoupling Protein 1 (UCP1). The downstream signaling pathways implicated in this mechanism involve the activation of AKT and p38 mitogen-activated protein kinase (MAPK). This guide provides a comprehensive overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for investigating the effects of AP-811 on adipose tissue.

Core Mechanism of Action

AP-811 exerts its effects on adipose tissue by specifically antagonizing the Natriuretic Peptide Receptor-C (NPR-C).[1] NPR-C is highly expressed in adipose tissue and plays a role in obesity-related diseases.[1] Inhibition of NPR-C by AP-811 leads to a notable decrease in white adipose tissue (WAT) mass.[1] This reduction in fat mass is accompanied by an increase in the expression of key thermogenic and mitochondrial-related proteins.[1]

The central molecular players in the mechanism of AP-811 are:

-

Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α): A master regulator of mitochondrial biogenesis. AP-811 treatment increases the expression of PGC-1α in adipose tissue.[1]

-

Uncoupling Protein 1 (UCP1): A protein located in the inner mitochondrial membrane that uncouples cellular respiration from ATP synthesis, leading to the dissipation of energy as heat (thermogenesis). AP-811 upregulates UCP1 expression.[1]

-

Mitochondrial Respiratory Chain Complexes: The expression of these complexes is enhanced following treatment with AP-811, indicating an overall increase in mitochondrial respiratory capacity.[1]

The antagonism of NPR-C by AP-811 effectively mimics the phenotype observed in NPR-C deficiency, which includes enhanced mitochondrial function, increased energy expenditure, and resistance to obesity.[1]

Signaling Pathways

The mechanism of action of AP-811 in adipose tissue involves the modulation of several key signaling pathways. The inhibition of NPR-C by AP-811 is understood to influence cGMP, calcium, and cAMP signaling. Furthermore, the browning of white adipose tissue induced by NPR-C inhibition is mediated through the activation of the AKT and p38 MAPK pathways.[1]

AP-811 Signaling Pathway in Adipose Tissue

References

In Vitro Characterization of AP 811: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP 811 is a potent and highly selective antagonist of the Natriuretic Peptide Receptor 3 (NPR3), also known as the ANP clearance receptor.[1][2][3] This technical guide provides a comprehensive overview of the in vitro characteristics of this compound, summarizing its binding affinity, functional effects in various cell-based assays, and the underlying signaling pathways. The information presented is collated from peer-reviewed scientific literature and technical datasheets to support researchers and drug development professionals in utilizing this compound as a pharmacological tool for studying NPR3 biology and its therapeutic potential.

Physicochemical Properties and Binding Affinity

This compound is a synthetic, linear oligopeptide that acts as a competitive antagonist at the NPR3 receptor.[4] Its high affinity and selectivity make it a valuable tool for distinguishing NPR3-mediated effects from those of other natriuretic peptide receptors (NPR1 and NPR2).

Table 1: Physicochemical and Binding Characteristics of this compound

| Parameter | Value | Source |

| Molecular Formula | C46H66N12O8 | [2] |

| Molecular Weight | 915.1 g/mol | [1][2] |

| Binding Affinity (Ki) | 0.45 nM - 0.48 nM for NPR3 | [1][2][3][5] |

| Selectivity | >20,000-fold for NPR3 over NPR1 | [1][2] |

| Solubility | Soluble to 1 mg/mL in water | [2] |

| Storage | Store at -20°C | [2] |

In Vitro Functional Assays

This compound has been utilized in a variety of in vitro assays to elucidate the role of NPR3 in different physiological and pathophysiological processes.

Cardiomyocyte Proliferation and Function

In cultured rodent neonatal cardiomyocytes, low concentrations of Atrial Natriuretic Peptide (ANP) have been shown to enhance proliferation. This compound effectively blocks this proliferative effect, demonstrating that it is mediated through NPR3.[1][6] Furthermore, this compound inhibits ANP-stimulated Na+/K+ pump activity in rabbit ventricular cardiomyocytes.[1][7]

Adipocyte Metabolism

In vitro studies on white adipocytes have revealed a role for NPR3 in metabolic regulation. Treatment of cultured white adipocytes with this compound leads to the activation of p38 and AKT signaling pathways in a dose-dependent manner.[8] This suggests that NPR3 antagonism can modulate signaling cascades involved in energy metabolism.

Embryonic Development

Studies in Xenopus laevis embryos have shown that this compound can be used to probe the function of Npr3 during development. Microinjection of this compound into the blastocoel cavity resulted in a significant reduction in the expression of genes crucial for neural crest and cranial placode formation, highlighting the importance of Npr3 signaling in these developmental processes.[9][10]

Signaling Pathways

NPR3 is known to couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] this compound, as an antagonist, blocks the binding of endogenous ligands to NPR3, thereby preventing this signaling cascade.

Recent studies have also indicated that NPR3 antagonism with this compound can lead to the activation of AKT and p38 signaling pathways, suggesting a more complex signaling network than previously understood.[8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are not extensively provided in the public domain. The following are summaries of methodologies based on published literature. Researchers should optimize these protocols for their specific experimental systems.

General Workflow for In Vitro Cell-Based Assays

Cardiomyocyte Proliferation Assay (Summary)

-

Cell Seeding: Plate neonatal rodent ventricular myocytes in appropriate culture dishes and media.

-

Treatment: After cell attachment and growth, treat with varying concentrations of this compound (e.g., 10 nM to 500 nM) with or without a low concentration of ANP (e.g., 10 nM).[3][6]

-

Proliferation Measurement: Assess cell proliferation using standard methods such as BrdU incorporation or cell counting.

-

Analysis: Compare the proliferation rates between different treatment groups to determine the effect of this compound on ANP-induced proliferation.

Western Blot for Signaling Pathway Analysis (Summary)

-

Cell Lysis: Following treatment with this compound, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., AKT, p38).

-

Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify band intensities to determine the activation state of the signaling pathways.

Conclusion

This compound is a critical pharmacological tool for the in vitro investigation of NPR3. Its high affinity and selectivity allow for the precise dissection of NPR3-mediated signaling and cellular functions. The data and methodologies summarized in this guide provide a foundation for researchers to design and execute robust in vitro studies involving this compound. Further research will continue to unravel the complex roles of NPR3 in health and disease, with this compound serving as an indispensable compound in these endeavors.

References

- 1. bio-techne.com [bio-techne.com]

- 2. documents.tocris.com [documents.tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AP-811, a novel ANP-C receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Natriuretic peptide receptor-C perturbs mitochondrial respiration in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Npr3 regulates neural crest and cranial placode progenitors formation through its dual function as clearance and signaling receptor | eLife [elifesciences.org]

- 10. Npr3 regulates neural crest and cranial placode progenitors formation through its dual function as clearance and signaling receptor - PMC [pmc.ncbi.nlm.nih.gov]

AP 811: A Technical Guide to its Selectivity for Natriuretic Peptide Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of AP 811 for the natriuretic peptide receptors (NPRs), providing a comprehensive overview of its binding affinities, functional activities, and the experimental methodologies used for their determination.

This compound is a potent and highly selective ligand for the natriuretic peptide receptor-C (NPR-C), also known as the clearance receptor or NPR3.[1][2][3] Its remarkable selectivity over other natriuretic peptide receptors, particularly NPR-A, makes it a valuable tool for investigating the physiological and pathological roles of NPR-C. While early studies in 1994 characterized this compound as an agonist,[4] subsequent and more widely cited research from 2000 has established its role as a high-affinity antagonist.[1][2][5]

Data Presentation: Quantitative Selectivity Profile

The following table summarizes the quantitative data regarding the binding affinity of this compound for the different natriuretic peptide receptors.

| Receptor | Ligand | Parameter | Value (nM) | Selectivity |

| NPR-C (NPR3) | This compound | K_i_ | 0.45 - 0.48 | - |

| NPR-A (NPR1) | This compound | K_i_ | >9600 | >20,000-fold vs NPR-C |

| NPR-B | This compound | K_i_ | Data not available | Data not available |

Table 1: Binding Affinity of this compound for Natriuretic Peptide Receptors. Data compiled from multiple sources.[1][2][3]

Experimental Protocols

The determination of the binding affinity and functional selectivity of this compound for natriuretic peptide receptors involves a combination of radioligand binding assays and functional assays measuring second messenger responses.

Radioligand Binding Assays for K_i_ Determination

Objective: To determine the binding affinity (K_i_) of this compound for NPR-A, NPR-B, and NPR-C.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined and used to calculate the inhibition constant (K_i_).

General Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the natriuretic peptide receptor of interest (NPR-A, NPR-B, or NPR-C).

-

Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-atrial natriuretic peptide for NPR-A and NPR-C) and a range of concentrations of unlabeled this compound.

-

Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value. The K_i_ is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Functional Assays for Selectivity Characterization

Objective: To assess the functional activity of this compound as an antagonist or agonist at each receptor subtype.

Principle: NPR-A and NPR-B are guanylyl cyclase-coupled receptors, and their activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP).[6] NPR-C, on the other hand, is coupled to an inhibitory G-protein (G_i_) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[6][7] Functional assays therefore measure these second messenger levels.

Methodology for NPR-A and NPR-B (cGMP Measurement):

-

Cell Culture: Cells expressing the target receptor (NPR-A or NPR-B) are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound before being stimulated with a known agonist (e.g., atrial natriuretic peptide for NPR-A or C-type natriuretic peptide for NPR-B).

-

Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cGMP concentration is measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cGMP is quantified to determine its antagonist potency (IC_50_). To test for agonist activity, cells are treated with this compound alone.

Methodology for NPR-C (cAMP Measurement):

-

Cell Culture: Cells expressing NPR-C are cultured.

-

Treatment: Cells are first treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) to increase basal cAMP levels. For antagonist testing, cells are pre-incubated with this compound before the addition of a known NPR-C agonist. For agonist testing, cells are co-incubated with forskolin and varying concentrations of this compound.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using an appropriate immunoassay.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced decrease in cAMP (antagonist activity) or to decrease forskolin-stimulated cAMP levels on its own (agonist activity) is quantified.

Mandatory Visualizations

Signaling Pathways of Natriuretic Peptide Receptors

Caption: Signaling pathways of NPR-A, NPR-B, and NPR-C, with this compound's antagonistic action on NPR-C.

Experimental Workflow for this compound Selectivity Assessment

Caption: Workflow for determining the selectivity profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound (NPR-C receptor ligand) - Echelon Biosciences [echelon-inc.com]

- 4. AP-811, a novel ANP-C receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and development of novel non-peptide agonists at NPR-C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G(i-1)/G(i-2)-dependent signaling by single-transmembrane natriuretic peptide clearance receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

AP811: A Potent NPR-C Antagonist with an Indirect but Significant Role in cGMP Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AP811 is a highly potent and selective antagonist of the Natriuretic Peptide Receptor-C (NPR-C), also known as the atrial natriuretic peptide clearance receptor. Contrary to potential misconceptions, AP811 is not a direct inhibitor of phosphodiesterase (PDE) enzymes. Instead, its primary mechanism of action involves preventing the internalization and degradation of natriuretic peptides (NPs), thereby increasing their circulating levels. This elevation of NPs, such as Atrial Natriuretic Peptide (ANP), leads to enhanced activation of the guanylyl cyclase-linked NPR-A and NPR-B receptors. The subsequent increase in intracellular cyclic guanosine monophosphate (cGMP) concentration modulates a variety of downstream signaling pathways. This guide will elucidate the true mechanism of AP811, its indirect yet pivotal role in cGMP signaling, and its therapeutic potential.

The Correct Mechanism of Action: NPR-C Antagonism

AP811 functions as a competitive antagonist for NPR-C (also known as NPR3), a receptor primarily responsible for the clearance of natriuretic peptides from the circulation. By binding to NPR-C, AP811 prevents the binding of endogenous ligands like ANP, Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). This inhibition of NP clearance leads to a sustained elevation of their plasma concentrations.

The significance of this action lies in the subsequent increased availability of these peptides to activate the biologically active signaling receptors, NPR-A and NPR-B. These receptors possess intrinsic guanylyl cyclase activity, and their activation directly leads to the conversion of guanosine triphosphate (GTP) to cGMP.

Quantitative Pharmacological Data

AP811 exhibits high affinity and selectivity for NPR-C, as demonstrated by the following quantitative data.

| Compound | Target | Parameter | Value | Selectivity | Reference |

| AP811 | NPR-C (APN-CR) | K_i | 0.48 nM | >20,000-fold vs NPR-A | [1][2] |

This remarkable selectivity underscores AP811's targeted mechanism of action, minimizing off-target effects that might arise from interactions with other receptors.

The cGMP Signaling Pathway Modulated by AP811

The role of AP811 in cGMP signaling is indirect but potent. The signaling cascade can be summarized as follows:

-

AP811 blocks NPR-C: This prevents the clearance of natriuretic peptides.

-

Increased Natriuretic Peptides: Elevated levels of ANP and BNP become available to bind to NPR-A and NPR-B.

-

Activation of NPR-A/NPR-B: Ligand binding activates the intracellular guanylyl cyclase domain of these receptors.

-

cGMP Production: Guanylyl cyclase catalyzes the conversion of GTP to cGMP, leading to increased intracellular cGMP concentrations.

-

Downstream Effector Activation: cGMP allosterically activates cGMP-dependent protein kinase G (PKG), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases.[3]

This signaling pathway is integral to various physiological processes, including vasodilation, natriuresis, diuresis, and inhibition of cardiac hypertrophy and fibrosis.[3]

Signaling Pathway Diagram

Caption: AP811 indirectly elevates cGMP by blocking NPR-C-mediated natriuretic peptide clearance.

Experimental Protocols

While the provided search results do not contain detailed step-by-step experimental protocols, the key experiments to characterize the activity of AP811 would involve:

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of AP811 for NPR-C and its selectivity over other natriuretic peptide receptors.

General Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from cells recombinantly expressing human NPR-C, NPR-A, or NPR-B.

-

Radioligand: Use a radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP) as the ligand.

-

Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled AP811.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ is determined by non-linear regression and converted to a K_i value using the Cheng-Prusoff equation.

cGMP Measurement Assays

Objective: To quantify the increase in intracellular cGMP levels in response to natriuretic peptides in the presence and absence of AP811.

General Methodology:

-

Cell Culture: Culture cells endogenously or recombinantly expressing NPR-A/B and NPR-C (e.g., vascular smooth muscle cells, HEK293 cells).

-

Treatment: Pre-incubate cells with AP811 or vehicle, followed by stimulation with a natriuretic peptide (e.g., ANP).

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular contents.

-

cGMP Quantification: Measure cGMP concentrations in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) or a homogeneous bioluminescent immunoassay.[4]

-

Data Analysis: Compare the cGMP levels in AP811-treated cells to control cells to determine the potentiation of the natriuretic peptide response.

Experimental Workflow Diagram

Caption: Workflow for characterizing AP811's binding and functional effects on cGMP signaling.

Therapeutic Implications and Future Directions

The ability of AP811 to potentiate the endogenous natriuretic peptide system has significant therapeutic potential in cardiovascular and metabolic diseases. By elevating cGMP levels in target tissues, AP811 can promote vasodilation, reduce blood pressure, enhance natriuresis and diuresis, and exert anti-hypertrophic and anti-fibrotic effects. Research has also indicated that NPR-C antagonism can lead to increased energy expenditure and browning of white adipose tissue, suggesting a potential role in treating obesity and related metabolic disorders.[5]

Future research should focus on fully elucidating the downstream effects of AP811-mediated cGMP elevation in various disease models and progressing promising candidates through clinical development. The high selectivity of AP811 for NPR-C suggests a favorable safety profile, making it an attractive candidate for chronic therapeutic intervention.

Conclusion

AP811 is a selective NPR-C antagonist that indirectly modulates the cGMP signaling pathway by preventing the clearance of natriuretic peptides. This leads to a sustained increase in cGMP production via NPR-A and NPR-B activation. Its high potency and selectivity make it a valuable research tool and a promising therapeutic agent for a range of cardiovascular and metabolic diseases. Understanding its true mechanism of action is crucial for its appropriate investigation and clinical application.

References

- 1. AP 811 | TargetMol [targetmol.com]

- 2. This compound|CAS 124833-45-0|DC Chemicals [dcchemicals.com]

- 3. cusabio.com [cusabio.com]

- 4. A Homogeneous Bioluminescent System to Monitor Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AP-811 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to the Discovery and History of AP-811

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-811 is a potent and highly selective synthetic peptide antagonist of the Natriuretic Peptide Receptor-C (NPR-C), also known as the clearance receptor for natriuretic peptides. Its discovery has provided a critical pharmacological tool for elucidating the complex signaling pathways mediated by NPR-C, moving beyond its initial characterization as a simple clearance receptor to a functionally active signaling molecule. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental applications of AP-811. Detailed summaries of its physicochemical properties, in vitro and in vivo experimental data, and the signaling pathways it modulates are presented to serve as a valuable resource for researchers in cardiovascular and metabolic diseases.

Discovery and History

The compound AP-811 was first described in the scientific literature in a 2000 publication by Veale et al. in Bioorganic & Medicinal Chemistry Letters. This seminal work focused on the discovery of non-basic atrial natriuretic peptide (ANP) clearance receptor antagonists. AP-811, a linear peptide analogue, was developed and studied alongside the cyclic peptide ANP(4-23) to investigate the structural components crucial for binding to NPR-C.

Prior to this, an earlier paper in 1994 had described a compound also named "AP-811" as a selective agonist for the ANP-C receptor. However, the work by Veale et al. and subsequent consistent characterization in the scientific literature have firmly established the current understanding of AP-811 as a high-affinity antagonist. This has rendered it an invaluable tool for distinguishing the physiological roles of NPR-C from the other natriuretic peptide receptors, NPR-A and NPR-B.

Physicochemical and Pharmacological Properties

AP-811 is a synthetic peptide with specific modifications that confer its high affinity and selectivity for NPR-C. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Compound Name | AP-811 | |

| CAS Number | 124833-45-0 | |

| Molecular Formula | C46H66N12O8 | |

| Molecular Weight | 915.1 g/mol | |

| Peptide Sequence | Arg-Ile-Asp-Arg (RIDR) | |

| Modifications | Arg-1: N2-[4-(2-Naphthoylamino)phenylacetyl]Arg-4: C-terminal (S)-2-methylbutylamide | |

| Receptor Target | Natriuretic Peptide Receptor-C (NPR-C / NPR3) | [1] |

| Mechanism of Action | Competitive Antagonist | [1] |

| Binding Affinity (Ki) | 0.45 - 0.48 nM | [1] |

| Selectivity | >20,000-fold for NPR-C over NPR-A (NPR1) | [1] |

| Solubility | Soluble to 1 mg/ml in water |

Mechanism of Action and Signaling Pathway

AP-811 functions as a competitive antagonist at the NPR-C receptor. By binding with high affinity, it blocks the endogenous ligands, such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP), from activating the receptor.

The NPR-C receptor, unlike its counterparts NPR-A and NPR-B which are linked to guanylyl cyclase, is coupled to G proteins. Its activation can trigger multiple downstream signaling cascades. The primary pathway involves the coupling to an inhibitory G protein (Gi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Additionally, NPR-C activation can stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2]

By blocking these pathways, AP-811 allows researchers to isolate and study the physiological consequences of NPR-C signaling.

Key Experimental Applications and Protocols

AP-811 has been utilized in a variety of in vitro and in vivo studies to probe the function of NPR-C in different physiological and pathological contexts. Below are summaries of key experimental designs.

In Vitro Cardiomyocyte Studies

AP-811 has been instrumental in demonstrating the role of NPR-C in cardiac cell biology.

-

Inhibition of ANP-stimulated Na+/K+ pump activity: Studies in rabbit ventricular cardiomyocytes have shown that ANP can stimulate the Na+/K+ pump. This effect is abolished by pre-treatment with AP-811, confirming that the stimulation is mediated through the NPR-C receptor.

-

Cardiomyocyte Proliferation Assays: In neonatal rodent cardiomyocytes, low concentrations of ANP were found to enhance proliferation. AP-811, at concentrations between 10-500 nM, was able to completely block this pro-proliferative effect, indicating a role for NPR-C in modulating cardiomyocyte growth during development.[1]

General Protocol for Cardiomyocyte Proliferation Assay:

While specific protocols from the original papers are not fully detailed, a general workflow can be constructed based on standard methods.

In Vivo Metabolic Studies in Adipose Tissue

Recent research has highlighted the high expression of NPR-C in adipose tissue and its role in metabolic regulation.

-

Regulation of White Adipose Tissue (WAT) Metabolism: A 2024 study demonstrated that in mice, treatment with AP-811 led to a decrease in white adipose tissue mass.[2] Furthermore, it increased the expression of key metabolic regulators such as PGC-1α and UCP1, as well as mitochondrial complexes.[2] These findings suggest that blocking NPR-C can enhance mitochondrial function and energy expenditure in WAT, potentially offering a therapeutic strategy against obesity.[2]

General Protocol for In Vivo Adipose Tissue Study:

Detailed protocols for in vivo administration of AP-811 are often specific to the study and animal model. However, a general outline would include:

-

Animal Model: C57BL/6 mice are a common model for metabolic studies.

-

Acclimatization: Animals are housed under controlled temperature and light-dark cycles with ad libitum access to food and water.

-

Treatment Groups:

-

Vehicle control group.

-

AP-811 treatment group.

-

-

Administration: AP-811 is dissolved in a suitable vehicle (e.g., saline). The route of administration (e.g., intraperitoneal injection, subcutaneous osmotic pump) and the dose would be determined by preliminary dose-ranging studies.

-

Duration of Treatment: This can range from acute (single dose) to chronic (days or weeks) depending on the study's objectives.

-

Outcome Measures:

-

Measurement of adipose tissue depot weight.

-

Gene expression analysis (qPCR) for metabolic markers (PGC-1α, UCP1).

-

Protein expression analysis (Western blot) for mitochondrial complexes and other relevant proteins.

-

Conclusion

AP-811 has proven to be an essential pharmacological tool for the scientific community. Its high affinity and selectivity for the NPR-C receptor have enabled researchers to dissect the intricate signaling pathways governed by this once-underappreciated receptor. From its role in cardiac cell proliferation to its emerging importance in regulating adipose tissue metabolism, AP-811 continues to facilitate new discoveries. This guide provides a foundational understanding of AP-811, intended to support and inspire future research into the therapeutic potential of targeting the NPR-C pathway.

References

Navigating the Challenges of AP 811 in Preclinical Research: A Technical Guide to its Solubility and Stability in DMSO

For Immediate Release

SUZHOU, China – November 18, 2025 – In the landscape of drug discovery, the peptide-based selective NPR-C antagonist AP 811 presents both significant therapeutic promise and notable formulation challenges. For researchers and drug development professionals, understanding the solubility and stability of this compound in dimethyl sulfoxide (DMSO), a common solvent for preclinical studies, is paramount. This in-depth technical guide provides a comprehensive overview of the current knowledge on this compound's behavior in DMSO, offering detailed experimental protocols and visual aids to empower scientists in their research endeavors.

This compound, a potent antagonist of the Natriuretic Peptide Receptor-C (NPR-C), has garnered interest for its potential in various therapeutic areas. However, anecdotal reports of its instability, coupled with a lack of extensive public data on its solubility, can create hurdles in experimental design and data interpretation. This guide aims to consolidate available information and provide a practical framework for handling this compound in a laboratory setting.

Section 1: Quantitative Data on the Solubility and Stability of this compound in DMSO

Precise quantitative data on the solubility and stability of this compound in DMSO is not extensively available in peer-reviewed literature. However, information from commercial suppliers and general peptide handling guidelines provide a foundational understanding.

Table 1: Solubility of this compound

| Solvent | Reported Solubility/Concentration | Source/Notes |

| Water | Soluble to 1 mg/mL | Tocris Bioscience |

| DMSO | 10 mM stock solutions commonly used | MedChemExpress, General Practice |

Table 2: Stability of this compound in DMSO Solution

| Storage Condition | Duration | Stability Notes | Source |

| -80°C | 6 months | Implied stability for long-term storage | MedChemExpress |

| -20°C | 1 month | Implied stability for short-term storage | MedChemExpress |

| Room Temperature | Not Recommended | Anecdotal reports suggest it is "extremely unstable" and should be prepared fresh. | Tocris Bioscience (customer review) |

It is crucial for researchers to empirically determine the optimal storage conditions and working concentrations for their specific experimental needs, as peptide stability can be influenced by factors such as the purity of the DMSO, exposure to light, and freeze-thaw cycles.

Section 2: Experimental Protocols

To address the gap in publicly available data, this section provides detailed methodologies for determining the solubility and stability of this compound in DMSO.

Protocol for Determining the Kinetic Solubility of this compound in DMSO

This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer following initial dissolution in DMSO.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (UV-transparent for spectrophotometric method)

-

Multichannel pipette

-

Plate shaker

-

Nephelometer or UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound/DMSO stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS to each well.

-

Transfer of this compound/DMSO: Using a multichannel pipette, transfer a small, equal volume of each this compound/DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This will induce precipitation in wells where the solubility limit is exceeded.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a defined period (e.g., 2 hours) to allow for equilibration.

-

Measurement:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

-

UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a predetermined wavelength for this compound. The concentration of the dissolved peptide can be calculated using a standard curve. The highest concentration that remains in solution is the kinetic solubility.

-

Protocol for Assessing the Stability of this compound in DMSO by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to evaluate the stability of this compound in DMSO over time and at different temperatures.

Materials:

-

This compound/DMSO stock solution (e.g., 1 mg/mL)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column suitable for peptides

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Temperature-controlled incubators/storage units

Procedure:

-

Sample Preparation: Prepare multiple aliquots of the this compound/DMSO stock solution.

-

Storage Conditions: Store the aliquots under different temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

-

Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

-

HPLC Analysis:

-

Inject a standard volume of each sample onto the HPLC system.

-

Perform a gradient elution from a low to a high percentage of Mobile Phase B to separate this compound from any potential degradation products.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

-

-

Data Analysis:

-

Integrate the peak area of the intact this compound at each time point.

-

Calculate the percentage of this compound remaining relative to the initial time point (t=0).

-

The appearance of new peaks in the chromatogram indicates the formation of degradation products.

-

Section 3: Visualizing Key Pathways and Workflows

To facilitate a deeper understanding, the following diagrams, generated using Graphviz (DOT language), illustrate the NPR-C signaling pathway and the experimental workflows.

Caption: NPR-C signaling pathway and the inhibitory action of this compound.

Caption: Workflow for determining the solubility and stability of this compound.

This guide provides a critical resource for researchers working with this compound. By understanding the potential challenges associated with its solubility and stability in DMSO and by employing rigorous experimental protocols to characterize its behavior, the scientific community can more effectively and reliably advance the preclinical development of this promising therapeutic agent.

Methodological & Application

Application Notes and Protocols for Characterizing Compound AP 811 in Primary Adipocyte Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary adipocyte cultures serve as a crucial in vitro model for studying the cellular and molecular mechanisms underlying obesity, type 2 diabetes, and other metabolic disorders. These cells closely mimic the physiological responses of adipocytes in vivo, making them an invaluable tool for screening and characterizing novel therapeutic compounds. This document provides detailed protocols for utilizing primary adipocyte cultures to investigate the effects of a hypothetical compound, AP 811, on key adipocyte functions: differentiation, lipolysis, and glucose uptake.

Experimental Workflow for Characterizing Compound this compound

The overall workflow for assessing the impact of Compound this compound on primary adipocytes involves isolating preadipocytes, differentiating them into mature adipocytes, and then treating them with the compound before performing functional assays.

Protocol 1: Primary Preadipocyte Isolation and Culture (Murine)

This protocol describes the isolation of preadipocytes from the stromal vascular fraction (SVF) of mouse adipose tissue.[1][2][3]

Materials:

-

Adipose tissue (e.g., epididymal white adipose tissue from mice)

-

Phosphate-Buffered Saline (PBS), sterile

-

Digestion Buffer: DMEM with 1 mg/mL Collagenase Type I

-

Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Sterile dissection tools, 100 µm cell strainers, 50 mL conical tubes, and cell culture plates

Procedure:

-

Euthanize mice and dissect adipose tissue depots into a sterile petri dish containing PBS.

-

Mince the tissue into fine pieces (1-2 mm³) using sterile scissors.

-

Transfer the minced tissue to a 50 mL conical tube containing pre-warmed Digestion Buffer.

-

Incubate at 37°C for 30-60 minutes with gentle shaking until the tissue is fully digested.

-

Stop the digestion by adding an equal volume of Culture Medium.

-

Filter the cell suspension through a 100 µm cell strainer into a new 50 mL conical tube.

-

Centrifuge at 500 x g for 5 minutes to pellet the SVF.

-

Discard the supernatant (containing mature adipocytes) and resuspend the SVF pellet in Culture Medium.

-

Plate the cells in a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.

-

Change the medium every 2-3 days until the preadipocytes reach confluence.

Protocol 2: Adipocyte Differentiation Assay

This protocol details the induction of preadipocyte differentiation and subsequent quantification of lipid accumulation using Oil Red O staining.[4][5][6][7][8]

Materials:

-

Confluent primary preadipocytes

-

Differentiation Medium I (DMI): Culture Medium supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

Differentiation Medium II (DMII): Culture Medium supplemented with 10 µg/mL insulin.

-

10% Formalin

-

Oil Red O working solution (0.21% Oil Red O in 60% isopropanol)

-

Isopropanol (100%)

Procedure:

-

Once preadipocytes reach 100% confluency, replace the culture medium with DMI.

-

Incubate for 2 days.

-

Replace the medium with DMII and incubate for another 2 days.

-

Replace the medium with standard Culture Medium and continue to culture for an additional 4-6 days, changing the medium every 2 days. Mature adipocytes with visible lipid droplets should be present.

-

For treatment, add Compound this compound at various concentrations during the differentiation process (e.g., from day 0 to day 8).

-

Oil Red O Staining:

-

Wash the differentiated adipocytes with PBS.

-

Fix the cells with 10% formalin for 1 hour at room temperature.

-

Wash with water and then with 60% isopropanol.

-

Add Oil Red O working solution and incubate for 10-15 minutes.

-

Wash extensively with water.

-

Visually assess lipid droplet formation under a microscope.

-

-

Quantification:

-

Elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.

-

Data Presentation: Effect of this compound on Adipocyte Differentiation

| Treatment Group | Concentration (µM) | Oil Red O Absorbance (510 nm) | % of Control |

| Vehicle Control | - | 0.85 ± 0.05 | 100% |

| This compound | 1 | 0.72 ± 0.04 | 85% |

| This compound | 10 | 0.51 ± 0.03 | 60% |

| This compound | 100 | 0.34 ± 0.02 | 40% |

| Positive Control (e.g., Rosiglitazone) | 1 | 1.28 ± 0.06 | 150% |

Protocol 3: Lipolysis Assay (Glycerol Release)

This protocol measures the rate of lipolysis by quantifying the amount of glycerol released into the culture medium following stimulation.[9][10][11][12][13]

Materials:

-

Differentiated mature adipocytes

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA

-

Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

-

Glycerol Assay Reagent (commercially available kits)

-

Glycerol standards

Procedure:

-

Wash mature adipocytes twice with PBS.

-

Pre-incubate the cells in KRBH buffer for 1-2 hours.

-

Replace the buffer with fresh KRBH buffer containing various concentrations of Compound this compound and incubate for 30 minutes.

-

Stimulate lipolysis by adding isoproterenol (e.g., 10 µM final concentration) to the appropriate wells. Include a basal (unstimulated) control.

-

Incubate for 1-2 hours at 37°C.

-

Collect the culture medium (supernatant).

-

Quantify the glycerol concentration in the collected medium using a commercial glycerol assay kit according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (typically 540 nm).

-

Normalize glycerol release to total protein content in each well.

Data Presentation: Effect of this compound on Lipolysis

| Treatment Group | Concentration (µM) | Basal Glycerol Release (µg/mg protein) | Stimulated Glycerol Release (µg/mg protein) |

| Vehicle Control | - | 5.2 ± 0.4 | 25.8 ± 1.5 |

| This compound | 1 | 5.5 ± 0.5 | 20.1 ± 1.2 |

| This compound | 10 | 5.3 ± 0.3 | 15.4 ± 1.1 |

| This compound | 100 | 5.1 ± 0.4 | 10.2 ± 0.9 |

| Positive Control (e.g., Insulin) | 0.1 | 5.0 ± 0.6 | 12.5 ± 1.0 |

Protocol 4: Glucose Uptake Assay

This protocol measures insulin-stimulated glucose uptake using the glucose analog 2-deoxyglucose (2-DG).[14][15][16][17]

Materials:

-

Differentiated mature adipocytes

-

Serum-free culture medium

-

KRBH buffer

-

Insulin

-

2-Deoxy-[³H]-glucose (radioactive) or a non-radioactive colorimetric/fluorometric glucose uptake assay kit

-

Cytochalasin B (inhibitor of glucose transport)

Procedure:

-

Wash mature adipocytes with PBS and incubate in serum-free medium for 2-4 hours to induce quiescence.

-

Wash the cells with KRBH buffer.

-

Pre-treat the cells with various concentrations of Compound this compound in KRBH buffer for 30-60 minutes.

-

Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include a basal (unstimulated) control.

-

Add 2-deoxy-[³H]-glucose to each well and incubate for 5-10 minutes. To determine non-specific uptake, include wells treated with cytochalasin B.

-

Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the total protein concentration.

Data Presentation: Effect of this compound on Glucose Uptake

| Treatment Group | Concentration (µM) | Basal Glucose Uptake (pmol/mg protein/min) | Insulin-Stimulated Glucose Uptake (pmol/mg protein/min) |

| Vehicle Control | - | 150 ± 12 | 750 ± 55 |

| This compound | 1 | 155 ± 15 | 850 ± 60 |

| This compound | 10 | 160 ± 11 | 980 ± 72 |

| This compound | 100 | 152 ± 14 | 1150 ± 85 |

| Negative Control (e.g., Insulin Receptor Inhibitor) | 1 | 148 ± 10 | 165 ± 18 |

Signaling Pathways in Adipocytes

Understanding the key signaling pathways in adipocytes is essential for interpreting the effects of Compound this compound.

Insulin Signaling Pathway

Insulin binding to its receptor initiates a signaling cascade that promotes glucose uptake and inhibits lipolysis.[18][19][20][21]

β-Adrenergic Signaling and Lipolysis

Catecholamines, such as norepinephrine, stimulate lipolysis through the β-adrenergic receptor pathway.[22][23][24][25]

References

- 1. Isolation and Culturing of Primary Murine Adipocytes from Lean and Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Isolation and Differentiation of Primary White and Brown Preadipocytes from Newborn Mice [jove.com]

- 4. ixcellsbiotech.com [ixcellsbiotech.com]

- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellntec.com [cellntec.com]

- 7. researchgate.net [researchgate.net]

- 8. Oil Red O Staining [protocols.io]

- 9. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. saibou.jp [saibou.jp]

- 11. MTT-Based Normalization of Glycerol Release for Accurate Quantification of Lipolysis in Primary Rat Epididymal Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. zen-bio.com [zen-bio.com]

- 13. Measuring the Rate of Lipolysis in Ex vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955) | Abcam [abcam.com]

- 15. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rate-limiting steps of 2-deoxyglucose uptake in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

- 18. Insulin action in adipocytes, adipose remodeling, and systemic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insulin Signaling Pathway Model in Adipocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. Hormone-Sensitive Lipase Links to ChREBP in Insulin Signaling | Bio-Techne [bio-techne.com]

- 22. posnutricao.ufv.br [posnutricao.ufv.br]

- 23. Insulin and β-adrenergic receptors mediate lipolytic and anti-lipolytic signalling that is not altered by type 2 diabetes in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. β-Adrenergic Receptors and Adipose Tissue Metabolism: Evolution of an Old Story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. β-adrenergic receptor-stimulated lipolysis requires the RAB7-mediated autolysosomal lipid degradation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AP 811 (Ralinepag) in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of AP 811, also known as Ralinepag or APD811, in rat models. The information is compiled to assist in the design and execution of preclinical studies.

Introduction and Mechanism of Action

Ralinepag is a potent and selective, orally bioavailable, non-prostanoid agonist of the prostacyclin (IP) receptor.[1][2] It does not require metabolic activation to elicit its pharmacological effects.[2] The primary mechanism of action involves the activation of the IP receptor, a G protein-coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels subsequently activate Protein Kinase A (PKA), which is central to the vasodilatory and anti-proliferative effects of prostacyclins.

Signaling Pathway of this compound (Ralinepag)

Dosage and Administration in Rats

This compound is orally bioavailable in rats and has been investigated in various preclinical models, most notably the monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) model.[1][2]

Recommended Dosage

The appropriate dosage of this compound in rats depends on the experimental endpoint. The following dosages have been reported in the literature:

-

Pharmacokinetic Studies: A single oral dose of 10 mg/kg has been used to characterize the pharmacokinetic profile of Ralinepag in rats.

-

Efficacy Studies (PAH Model): For therapeutic efficacy studies, doses of 30 mg/kg and 60 mg/kg administered orally have been shown to be effective.[1] A 30 mg/kg oral dose markedly reduces the increase in pulmonary arterial pressure and pulmonary vessel wall thickness in the monocrotaline-induced PAH model in rats.[1]

Administration Route

The primary and most effective route of administration for this compound in rats is oral (p.o.) , typically via gavage.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Conditions |

| Dose | 10 mg/kg | Single oral administration |

| t½ (Half-life) | 5.5 hours | - |

| Cmax (Max. Concentration) | 3.70 µg/mL | - |

| Tmax (Time to Max. Conc.) | 1.50 hours | - |

| AUC0-inf (Area Under the Curve) | 14.6 hr·µg/mL | - |

| Oral Bioavailability | 57.4% | - |

| Plasma Protein Binding | ~99% | In animals and humans |

Data sourced from nonclinical testing of Ralinepag (APD811).[2]

Table 2: In Vitro Potency (EC50) of this compound

| Receptor | EC50 Value | Species |

| IP Receptor | 8.5 nM | Human |

| IP Receptor | 530 nM | Rat |

| DP1 Receptor | 850 nM | Human |

EC50 values represent the concentration of the drug that gives a half-maximal response.[1]

Experimental Protocols

Preparation of this compound for Oral Administration

For preclinical studies, this compound can be formulated as a suspension for oral gavage. A common vehicle for this purpose consists of:

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline

Protocol for a ≥ 2.5 mg/mL Solution:

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of saline to reach the final volume of 1 mL and mix well.

Note: The final concentration in this example would be 2.5 mg/mL. Adjust the initial stock concentration or volumes as needed for the target dose.

Protocol for Oral Gavage Administration in Rats

Materials:

-

Rat of appropriate weight and strain (e.g., Sprague-Dawley).

-

Prepared this compound dosing solution.

-

Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for rats).[3]

-

Syringe corresponding to the calculated dosing volume.

-

Animal scale.

Procedure:

-

Animal Preparation: Weigh the rat to accurately calculate the required dose volume. The recommended maximum dosing volume for oral gavage in rats is 10-20 mL/kg.[4]

-

Dose Calculation:

-

Dose Volume (mL) = (Rat Weight (kg) × Dose (mg/kg)) / Concentration of Solution (mg/mL)

-

-

Restraint: Gently but firmly restrain the rat to prevent movement and injury. Ensure the head and neck are in a straight line with the body to facilitate smooth passage of the gavage needle.

-

Gavage Needle Insertion:

-

Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach.[4]

-

Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

-

Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound solution.

-

Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.[4]

Experimental Workflow for a Preclinical Efficacy Study

The following diagram illustrates a typical workflow for a preclinical study investigating the efficacy of this compound in a rat model of pulmonary hypertension.

Safety and Toxicology

While comprehensive public data on the toxicology of Ralinepag in rats is limited, nonclinical testing has indicated a manageable safety profile consistent with other prostacyclin receptor agonists.[5] In human studies, the most common adverse events are known prostacyclin-related effects such as headache, diarrhea, and jaw pain.[6] Researchers should adhere to institutional guidelines for animal welfare and monitor for any signs of toxicity, adjusting dosages as necessary. It is recommended to conduct preliminary dose-range-finding studies to establish the maximum tolerated dose (MTD) within your specific experimental context.

Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and should be used in conjunction with established laboratory safety protocols and institutional animal care and use committee (IACUC) guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, tolerability, and pharmacokinetics of the selective prostacyclin receptor agonist ralinepag in single and multiple dosing studies of an immediate-release oral formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. research.fsu.edu [research.fsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. iacuc.wsu.edu [iacuc.wsu.edu]

Application Notes and Protocols for Studying Metabolic Syndrome Models with 8-Aminoguanine

Topic: 8-Aminoguanine for Studying Metabolic Syndrome Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Preclinical animal models are crucial for understanding the pathophysiology of metabolic syndrome and for the development of novel therapeutic agents. The Zucker Diabetic-Sprague Dawley (ZDSD) rat is a well-established model that develops polygenic obesity, insulin resistance, and dyslipidemia, closely mimicking the human condition.

This document provides detailed application notes and protocols for the use of 8-aminoguanine, a purine derivative, in the ZDSD rat model of metabolic syndrome. 8-aminoguanine has been shown to ameliorate several components of metabolic syndrome, including hypertension, hyperglycemia, and end-organ damage.[1]

Mechanism of Action of 8-Aminoguanine

8-aminoguanine's primary mechanism of action is the inhibition of the enzyme purine nucleoside phosphorylase (PNPase).[2] This inhibition leads to a "rebalancing" of the purine metabolome, characterized by:

-

An increase in anti-inflammatory purines: The levels of inosine and guanosine rise.[2]

-

A decrease in pro-inflammatory purines: The levels of hypoxanthine and guanine are reduced.[2]

This shift in the purine balance is thought to reduce inflammation, a key driver of metabolic syndrome. Specifically, it leads to a reduction in the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1] Additionally, the increased levels of inosine can activate adenosine A2B receptors, which promotes increased renal medullary blood flow, contributing to its diuretic and natriuretic effects.[2][3]

Signaling Pathway of 8-Aminoguanine in Metabolic Syndrome

Caption: Proposed signaling pathway of 8-aminoguanine in metabolic syndrome.

Experimental Protocols

Animal Model

-

Species: Zucker Diabetic-Sprague Dawley (ZDSD) rats.

-

Rationale: This strain develops polygenic obesity and diabetes with an intact leptin pathway, making it a translationally relevant model for human metabolic syndrome.[4]

Experimental Workflow

Caption: Experimental workflow for studying 8-aminoguanine in ZDSD rats.

Detailed Protocol for 8-Aminoguanine Administration

-

Preparation of 8-Aminoguanine Solution:

-

Dissolve 8-aminoguanine in the drinking water to achieve a final dose of 10 mg/kg/day.[1]

-

The volume of water consumed per day should be monitored to adjust the concentration of 8-aminoguanine accordingly.

-

-

Administration:

-

Provide the 8-aminoguanine-containing drinking water ad libitum to the treatment group.

-

The control group should receive normal drinking water.

-

-

Experimental Phases: [1]

-

Phase 1 (17 days): Normal rat chow and tap water (with or without 8-aminoguanine).

-

Phase 2 (30 days): Normal rat chow and 1% saline in drinking water (with or without 8-aminoguanine).

-

Phase 3 (28 days): Diabetogenic diet and 1% saline in drinking water (with or without 8-aminoguanine).

-

Phase 4 (Terminal): Acute measurements and tissue collection.

-

Protocol for Blood Pressure Monitoring via Radiotelemetry

-

Surgical Implantation:

-

Anesthetize the rat following approved institutional protocols.

-

Surgically implant a radiotelemetry device with the catheter inserted into the abdominal aorta.[5] The transmitter body is placed in the peritoneal cavity.[5]

-

Allow for a post-operative recovery period of at least one week before starting the experiment.[6]

-

-

Data Acquisition:

-

House the rats in their home cages on top of receiver platforms.

-

Record blood pressure continuously or at predefined intervals throughout the different phases of the study.[6]

-

Protocol for Biochemical Analysis

-

Blood Collection:

-

At the end of the study (Phase 4), collect blood samples via cardiac puncture under anesthesia.

-

Collect plasma and serum for subsequent analyses.

-

-

HbA1c Measurement:

-

Plasma IL-1β Measurement:

-

Use a commercially available rat-specific ELISA kit for the quantitative measurement of IL-1β in plasma. Follow the manufacturer's instructions.

-

Protocol for Histopathological Analysis

-

Tissue Collection and Fixation:

-

Tissue Processing and Staining:

-

Process the fixed tissues and embed them in paraffin.

-

Cut sections of 4-5 µm thickness.[10]

-

Stain sections with:

-

-

Microscopic Evaluation:

-

Examine the stained sections under a light microscope.

-

Score the degree of cardiac and renal injury, including vasculopathy, arteriolar hyalinosis, and renovascular hypertrophy.[12]

-

Data Presentation

Effects of 8-Aminoguanine on Metabolic and Hemodynamic Parameters

| Parameter | Control (Vehicle) | 8-Aminoguanine (10 mg/kg/day) | P-value |

| Mean Arterial Pressure (mmHg) | 119.5 ± 1.0 | 116.3 ± 1.0 | 0.0004 |

| Systolic Blood Pressure (mmHg) | 145.4 ± 1.2 | 143.8 ± 1.1 | 0.0046 |

| Diastolic Blood Pressure (mmHg) | 98.8 ± 1.2 | 95.2 ± 1.2 | 0.0525 |

| Fasting Plasma Glucose (mg/dL) | 135 ± 12 | 115 ± 10 (approx.) | NS |

| HbA1c (%) | 10.7 ± 0.8 | 9.0 ± 0.5 (approx.) | 0.0344 |

| Water Intake (ml/24h, Phase 3) | ~50 | ~30 | <0.05 |

| Urine Volume (ml/24h, Phase 3) | ~40 | ~20 | <0.05 |

| Data are presented as mean ± SEM. Data extracted from a study in ZDSD rats.[1][12] |

Effects of 8-Aminoguanine on Purine Metabolome and Inflammatory Markers

| Parameter | Control (Vehicle) | 8-Aminoguanine (10 mg/kg/day) | Fold Change | P-value |

| Urinary Inosine | Baseline | Increased | - | <0.05 |

| Urinary Hypoxanthine | Baseline | Decreased | - | <0.05 |

| Plasma IL-1β | Baseline | Decreased | ~71% reduction | <0.05 |

| Qualitative and quantitative changes observed in ZDSD rats treated with 8-aminoguanine.[1] |

Conclusion

The use of 8-aminoguanine in the ZDSD rat model of metabolic syndrome provides a valuable platform for investigating the therapeutic potential of modulating the purine metabolome. The detailed protocols and expected outcomes presented in these application notes offer a framework for researchers to study the multifaceted effects of this compound on hypertension, hyperglycemia, inflammation, and end-organ damage associated with metabolic syndrome.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 8-Aminoguanine and Its Actions on Renal Excretory Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the ZDSD Rat: A Translational Model for the Study of Metabolic Syndrome and Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. mybiosource.com [mybiosource.com]

- 9. Kidney and Heart Pathology [bio-protocol.org]

- 10. Histological Changes in Renal, Hepatic and Cardiac Tissues of Wistar Rats after 6 Weeks Treatment with Bipyridine Gold (III) Complex with Dithiocarbamate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 8-Aminoguanine and its actions in the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Application Note 1: In Vitro Characterization of AP 811

An evaluation of the efficacy of AP 811, a novel small-molecule tropomyosin receptor kinase B (TrkB) agonist, requires a multi-faceted approach encompassing in vitro and in vivo studies. These investigations are essential to characterize the compound's ability to activate the TrkB signaling pathway, promote neuronal survival and growth, and ultimately demonstrate therapeutic potential in models of neurodegenerative diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound.

Introduction

Initial assessment of this compound efficacy begins with in vitro assays to confirm its mechanism of action as a TrkB agonist. These experiments are designed to quantify the compound's ability to induce TrkB receptor activation and stimulate its downstream signaling pathways, which are crucial for neuronal survival, differentiation, and synaptic function.[1] Key pathways include the mitogen-activated protein kinase (MAPK/ERK), phosphatidylinositol 3-kinase (PI3K/Akt), and phospholipase C-gamma (PLCγ) cascades.[2][3][4]

Experimental Protocols

1. TrkB Receptor Phosphorylation Assay

This assay directly measures the activation of the TrkB receptor by this compound.

-

Materials:

-

Cell line overexpressing TrkB (e.g., NIH-3T3 or SH-SY5Y cells)

-

This compound

-

Brain-Derived Neurotrophic Factor (BDNF) as a positive control

-

Cell lysis buffer

-

Phospho-TrkB (Tyr816) and total TrkB antibodies

-

Western blot reagents and equipment

-

-

Protocol:

-

Plate TrkB-expressing cells and grow to 80-90% confluency.

-

Starve cells in serum-free media for 4-6 hours.

-

Treat cells with varying concentrations of this compound or BDNF for 15-30 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA assay.

-

Perform Western blotting using antibodies against phospho-TrkB and total TrkB.

-

Quantify band intensities to determine the ratio of phosphorylated TrkB to total TrkB.

-

2. Downstream Signaling Pathway Activation Assay

This protocol assesses the activation of key downstream effectors of the TrkB pathway.

-

Materials:

-

Primary cortical neurons or a suitable neuronal cell line

-

This compound

-

Antibodies for phospho-ERK1/2 (pERK), total ERK1/2, phospho-Akt (pAkt), total Akt, phospho-PLCγ (pPLCγ), and total PLCγ

-

Western blot reagents and equipment

-

-

Protocol:

-

Culture primary neurons or neuronal cells as per standard protocols.

-

Treat cells with this compound at various concentrations and time points (e.g., 5, 15, 30, 60 minutes).

-

Lyse the cells and perform Western blotting as described above, using antibodies for pERK, total ERK, pAkt, total Akt, pPLCγ, and total PLCγ.[2]

-

Analyze the data by normalizing the phosphorylated protein levels to the total protein levels.

-

Data Presentation

Summarize the quantitative data from the Western blot analyses in the following tables:

Table 1: this compound-Induced TrkB Receptor Phosphorylation

| Treatment Concentration | Fold Increase in pTrkB/Total TrkB (Mean ± SEM) |